S,S-Diphenylsulfilimine
Overview
Description
S,S-Diphenylsulfilimine is a chemical compound with the molecular formula (C6H5)2S=NH · H2O. It is known for its versatility as a synthetic tool in organic chemistry. The compound is characterized by the presence of a sulfur-to-nitrogen bond, which is often represented as a double bond (S=N). This bond is crucial for the compound’s reactivity and applications in various chemical reactions .
Mechanism of Action
Target of Action
S,S-Diphenylsulfilimine primarily targets a series of aryl halides . These aryl halides play a crucial role in various chemical reactions, serving as the substrates for this compound .
Mode of Action
The interaction of this compound with its targets is a typical nucleophilic aromatic substitution process . The high reactivity of the sulfilimine reagent is observed and accounted for in terms of the contribution of the ylid form to the overall structure .
Biochemical Pathways
The reaction of this compound with aryl halides affects the nucleophilic aromatic substitution pathway . This process provides a robust and scalable method for the construction of aryl-, alkyl- and alkenyl-substituted C-chiral allylic sulfilimines .
Pharmacokinetics
The stoichiometry, rate constants, and order of reaction have been determined for the reaction of this compound with various substrates . These factors can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of C-chiral allylic sulfilimines . These are important functional groups for organic synthesis . Additionally, the combination of the allylic amination with an in situ deprotection of the sulfilimine constitutes a convenient one-pot protocol for the construction of chiral nonracemic primary allylic amines .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other reactants and the solvent used . For example, Arrhenius parameters and solvent effects have been determined for some of these reactions . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The role of S,S-Diphenylsulfilimine in biochemical reactions is significant. It has been used in the preparation of various sulfilimines
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with various substrates. The kinetics and mechanism of its reaction with substrates like 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine have been investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: S,S-Diphenylsulfilimine can be synthesized through the oxidation of thioethers with electrophilic amine reagents, such as chloramine-T, in the presence of a base. The general reaction is as follows:
R2S+ClNHTs→R2S=NTs+HCl
An alternative route involves the reaction of electrophilic sulfur compounds with amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically prepared in laboratory settings for research and development purposes. The synthesis involves standard organic chemistry techniques and reagents .
Chemical Reactions Analysis
Types of Reactions: S,S-Diphenylsulfilimine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound reacts with aryl halides such as 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene.
Amination Reactions: It participates in iridium-catalyzed allylic amination reactions to form C-chiral allylic sulfilimines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include aryl halides, and the reactions are typically carried out in the presence of a base.
Amination Reactions: Iridium catalysts are used along with the sulfur-stabilized aza-ylide form of this compound.
Major Products:
Nucleophilic Aromatic Substitution: The major products are substituted aromatic compounds.
Amination Reactions: The major products are C-chiral allylic sulfilimines.
Scientific Research Applications
S,S-Diphenylsulfilimine has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the preparation of aziridines from electrophilic olefins.
Medicinal Chemistry: The compound is involved in the synthesis of various sulfilimine derivatives that have potential medicinal properties.
Material Science: It is used in the preparation of functionalized materials with specific chemical properties.
Comparison with Similar Compounds
Sulfoximines: These compounds contain a sulfur-to-nitrogen bond similar to sulfilimines but with different oxidation states and reactivity.
Thioethers: These compounds are precursors to sulfilimines and have a sulfur-to-carbon bond instead of a sulfur-to-nitrogen bond.
Uniqueness: S,S-Diphenylsulfilimine is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in nucleophilic aromatic substitution and amination reactions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
imino(diphenyl)-λ4-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXXWUCMDYEREL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313978 | |
Record name | S,S-Diphenylsulfilimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36744-90-8 | |
Record name | S,S-Diphenylsulfilimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36744-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S,S-Diphenylsulphimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036744908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S,S-Diphenylsulfilimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S,S-diphenylsulphimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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